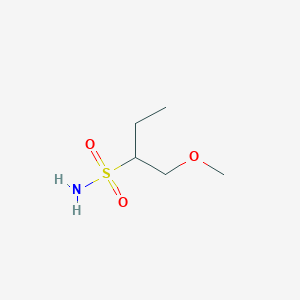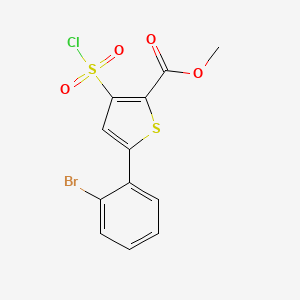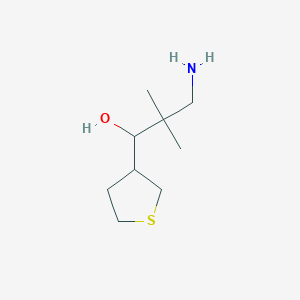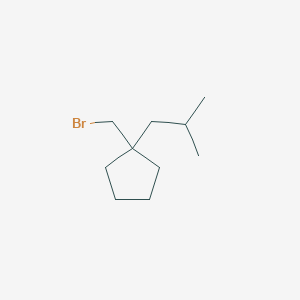
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane is an organic compound with a unique structure that includes a chloromethyl group, a methoxy group, and a dimethylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane typically involves the chloromethylation of 1-methoxy-3,3-dimethylbutane. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the use of chloromethyl methyl ether, which is a hazardous substance.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of amines, thiols, or other substituted derivatives.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of the corresponding methyl derivative.
Applications De Recherche Scientifique
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Industrial Chemistry: Employed in the production of specialty chemicals and reagents.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane involves its reactivity due to the presence of the chloromethyl and methoxy groups. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The methoxy group can participate in various reactions, including oxidation and substitution, influencing the overall reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl Methyl Ether: Used in similar chloromethylation reactions.
Methoxymethyl Chloride: Another compound with a methoxy and chloromethyl group.
Dimethylbutane Derivatives: Compounds with similar alkane backbones but different functional groups.
Uniqueness
2-(Chloromethyl)-1-methoxy-3,3-dimethylbutane is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C8H17ClO |
|---|---|
Poids moléculaire |
164.67 g/mol |
Nom IUPAC |
1-chloro-2-(methoxymethyl)-3,3-dimethylbutane |
InChI |
InChI=1S/C8H17ClO/c1-8(2,3)7(5-9)6-10-4/h7H,5-6H2,1-4H3 |
Clé InChI |
LEYWVYYJYVHMHQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(COC)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



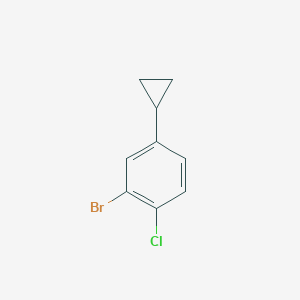
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
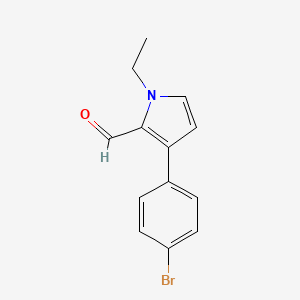

![3-chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13175844.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
